molecular formula C9H13NS B3021232 4-Ethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine CAS No. 900641-10-3

4-Ethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

Cat. No.: B3021232
CAS No.: 900641-10-3
M. Wt: 167.27 g/mol
InChI Key: URYVPKBHQRLGHP-UHFFFAOYSA-N
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Description

4-Ethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is an organic compound characterized by a unique nitrogen and sulfur heterocyclic structure. It is a colorless to slightly yellow solid that is soluble in organic solvents such as ethanol, dimethylformamide, and chloroform

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Ethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine involves the cyclization of N-(2-ethyl)thiophene methylamine. This is achieved through a polymerization reaction using 2-thiopheneethylamine and formaldehyde as raw materials. The cyclization reaction is carried out in the presence of ethanol and hydrogen chloride . Another method involves the deoxygenation and hydrogenation of the corresponding chloropyridine with tetrahydrothiophene under hydrogen gas and heat .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions. The process includes the use of solvents like ethanol and catalysts such as hydrogen chloride to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, reaction time, and acid concentration, to achieve the desired product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it into its corresponding dihydro derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen and sulfur atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted thieno[3,2-c]pyridine derivatives.

Scientific Research Applications

4-Ethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Ethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine involves its interaction with molecular targets such as tubulin. By binding to the colchicine site of tubulin, it inhibits tubulin polymerization, leading to the disruption of microtubule dynamics. This results in the accumulation of cells in the G2/M phase of the cell cycle, ultimately inhibiting cell division and inducing apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is unique due to its ethyl substitution at the 4-position, which imparts distinct chemical and biological properties. This substitution enhances its solubility and reactivity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-ethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NS/c1-2-8-7-4-6-11-9(7)3-5-10-8/h4,6,8,10H,2-3,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URYVPKBHQRLGHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C2=C(CCN1)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00424489
Record name 4-ethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

900641-10-3
Record name 4-ethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-ethyl-4H,5H,6H,7H-thieno[3,2-c]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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